molecular formula C9H9ClO2 B1359802 4-Chlorophenyl glycidyl ether CAS No. 2212-05-7

4-Chlorophenyl glycidyl ether

Cat. No.: B1359802
CAS No.: 2212-05-7
M. Wt: 184.62 g/mol
InChI Key: KSLSZOOZWRMSAP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Chlorophenyl glycidyl ether (CAS 2212-05-7) is an epoxide-containing compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure consists of a glycidyl group (oxirane ring) attached to a 4-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, which may influence the reactivity of the epoxide group in polymerization or cross-linking reactions.

Applications
Like other glycidyl ethers, it is primarily used as a reactive diluent in epoxy resin systems, where it modifies viscosity and participates in cross-linking reactions . The chlorine substituent may enhance properties such as chemical resistance or flame retardancy in coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl glycidyl ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same Williamson Ether Synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Scientific Research Applications

4-Chlorophenyl glycidyl ether is a chemical compound with the formula C9H9ClO2C_9H_9ClO_2 and a CAS Registry Number of 2212-05-7. It is classified as a glycidyl ether, characterized by a chlorinated phenyl group attached to a glycidyl moiety. This compound typically appears as a colorless to pale yellow liquid and is reactive due to its epoxide functional group.

Synthesis and Properties

This compound is synthesized through the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base catalyst, such as sodium hydroxide. It exists as a white to slightly yellow solid at room temperature, with a melting point between 31-33 °C. While slightly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, and dichloromethane.

Applications in Industry and Research

This compound has found use in industrial and research settings.

Epoxy Resins: It is commonly used as a reactive diluent in epoxy resins. It readily undergoes ring-opening polymerization, forming epoxy resins with diverse properties depending on the initiator and reaction conditions. These epoxy resins exhibit excellent adhesion, mechanical strength, and chemical resistance, making them suitable for coatings, composites, and adhesives .
Polymer Synthesis: It serves as a valuable monomer in the synthesis of various polymers.
Chemical Reactions: Research indicates that this compound interacts with nucleophiles, leading to various product formations and can form cross-linked networks when combined with other epoxy systems, influencing the thermal and mechanical properties of the resultant materials.
Therapeutic Applications: Recent research suggests potential applications of this compound in the development of novel therapeutic agents, with studies showing its ability to inhibit specific enzymes involved in various diseases, including cancer and neurodegenerative disorders. However, further investigation is needed to explore its efficacy and safety in clinical settings.

Safety Considerations

This compound exhibits biological activity that raises safety concerns. It is classified as a potential skin irritant and sensitizer, potentially leading to allergic reactions upon exposure. Studies have indicated that compounds within this class can have cytotoxic effects and have shown carcinogenic properties in animal models in laboratory settings.

Mechanism of Action

The mechanism of action of 4-chlorophenyl glycidyl ether primarily involves the epoxide ring-opening reactions . The epoxide group is highly reactive and can be attacked by nucleophiles, leading to the formation of various substituted products . This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Glycidyl Ethers

2.1 Structural and Physical Properties

The table below compares key structural and physical properties of 4-chlorophenyl glycidyl ether with analogous compounds:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2212-05-7 C₉H₉ClO₂ 184.62 Aryl group with Cl substituent
Phenyl glycidyl ether (PGE) 122-60-1 C₉H₁₀O₂ 150.18 Unsubstituted aryl group
o-Cresyl glycidyl ether (CGE) 26447-14-3 C₁₀H₁₂O₂ 164.20 Aryl group with methyl substituent
n-Butyl glycidyl ether (BGE) 2426-08-6 C₇H₁₄O₂ 130.18 Aliphatic chain (C₄H₉)
Allyl glycidyl ether (AGE) 106-92-3 C₆H₁₀O₂ 114.14 Allyl group (CH₂=CHCH₂)

Key Observations :

  • Aromatic vs. Aliphatic : Aryl glycidyl ethers (e.g., PGE, CGE, 4-chlorophenyl) exhibit lower reactivity in cationic polymerization compared to aliphatic ethers (e.g., BGE, AGE) due to reduced stability of protonated oxonium intermediates .
2.2 Reactivity in Polymerization and Cross-Linking
  • Frontal Polymerization : Aliphatic glycidyl ethers like BGE and NDGE undergo rapid UV-triggered frontal polymerization, reaching temperatures up to 250°C. In contrast, aryl glycidyl ethers (e.g., PGE, 4-cresyl glycidyl ether) show sluggish reactivity due to interactions between aromatic rings and oxonium ions .
  • Epoxy Resin Formulations: this compound may improve cross-linking density in resins compared to non-halogenated analogs, similar to how catechin-derived glycidyl ethers reduce swelling in DGEBA-based systems .

Biological Activity

4-Chlorophenyl glycidyl ether (4-CPGE) is an epoxide compound that has garnered attention due to its biological activities, particularly its mutagenic properties and potential cytotoxic effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which contributes to its reactivity and biological interactions. The chemical formula is C9_9H9_9ClO, and it features a chlorinated phenyl ring attached to a glycidyl ether moiety. This structure allows for various metabolic transformations within biological systems.

Mutagenicity and Cytotoxicity

Research indicates that 4-CPGE exhibits significant mutagenic activity. A study evaluating various epoxides found that 4-CPGE was among the most mutagenic compounds tested, showing a high number of revertant colonies in bacterial assays (Table 1) . The mutagenic potential of 4-CPGE is believed to arise from its ability to form adducts with DNA, leading to mutations.

Table 1: Mutagenicity of Selected Epoxides

CompoundRevertants per Plate% Reduction in Mutagenicity
This compound991 ± 860%
Allylbenzene Oxide1883 ± 820%
Styrene Oxide651 ± 4465%

As shown in Table 1, the mutagenic activity of 4-CPGE was significant, with no reduction in mutagenicity noted when combined with glutathione or cytosolic fractions .

The biological activity of 4-CPGE is largely attributed to its interaction with cellular components. Specifically, it has been shown to bind with glutathione in liver microsomes, which may influence its detoxification pathways . Additionally, the compound's epoxide group can react with nucleophiles in cells, leading to the formation of DNA adducts that can cause mutations.

Case Studies

Absorption and Metabolism

The absorption characteristics of glycidyl ethers indicate that they can penetrate biological membranes effectively. Studies have shown high percutaneous absorption rates for related compounds in animal models . The metabolic pathways typically involve hydrolysis by epoxide hydrolases, leading to less reactive diols which may be less harmful than their parent compounds.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Chlorophenyl glycidyl ether with high purity, and how can reaction conditions be optimized?

Synthesis typically involves the nucleophilic ring-opening of epichlorohydrin with 4-chlorophenol under alkaline conditions. Key steps include:

  • Catalyst selection : Use sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the epoxide .
  • Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation (e.g., oligomerization of epoxide groups).
  • Purification : Distillation under reduced pressure (e.g., 19 mmHg for analogs like phenyl glycidyl ether, boiling point ~161–162°C) or chromatography for high-purity isolation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and chemical-resistant clothing to prevent skin/eye contact, as glycidyl ethers are sensitizers and irritants .
  • Ventilation : Use fume hoods to minimize inhalation exposure; airborne levels should be monitored via sorbents like Amberlite XAD-7, validated for glycidyl ether capture .
  • Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Pulmonary edema risks necessitate immediate medical attention for respiratory distress .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Gas Chromatography (GC) : Capillary GC with flame ionization detection (FID) is effective for volatile analogs like allyl glycidyl ether. Derivatization may enhance sensitivity for polar metabolites .
  • High-Performance Liquid Chromatography (HPLC) : Use UV detection (e.g., 254 nm) for aromatic glycidyl ethers. Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation .
  • Sample preparation : Solid-phase extraction (SPE) using XAD-7 resin retains glycidyl ethers efficiently, even at high humidity .

Advanced Research Questions

Q. What experimental models evaluate the carcinogenic potential of this compound, and how do mechanistic studies inform risk assessment?

  • In vivo carcinogenicity : Rodent inhalation studies (e.g., 6–73.5 mg/m³ for phenyl glycidyl ether analogs) assess nasal cavity tumors, a common endpoint for reactive epoxides. Histopathology and glutathione depletion assays confirm target organ toxicity .
  • Genotoxicity assays :
    • Bacterial mutagenicity (Ames test): Positive results in Salmonella strains indicate direct DNA alkylation .
    • Mammalian cell transformation: Syrian hamster embryo assays reveal clonal expansion potential .
  • Mechanistic contradictions : While some glycidyl ethers (e.g., phenyl glycidyl ether) lack chromosomal aberrations in vivo, their strong epoxide reactivity necessitates classification as Group 2B carcinogens .

Q. How does the epoxide group’s reactivity influence this compound’s utility in synthesizing functionalized polymers?

  • Cationic ring-opening polymerization : Initiated by Lewis acids (e.g., BF₃), this method creates branched polyether networks. Co-polymerization with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) enhances crosslinking density .
  • Functionalization : Allyl or vinyl glycidyl ether derivatives enable post-polymerization modifications (e.g., thiol-ene click chemistry) for tailored hydrophobicity or bioactivity .
  • Challenges : Competing hydrolysis of the epoxide group requires anhydrous conditions and inert atmospheres during synthesis .

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for glycidyl ether derivatives?

  • Dosimetry adjustments : Account for metabolic differences (e.g., hepatic glutathione conjugation in vivo vs. direct cell exposure in vitro) using physiologically based pharmacokinetic (PBPK) modeling .
  • Endpoint harmonization : Compare in vitro micronucleus assays with in vivo dominant lethal tests to validate genotoxicity thresholds .
  • Species-specific metabolism : Rabbit dermal absorption studies (high for phenyl glycidyl ether) may overestimate human risk; use human-derived hepatocytes for extrapolation .

Q. Methodological Tables

Table 1. Analytical Methods for this compound Detection

MethodConditionsSensitivity (LOD)Reference
GC-FIDDB-5 column, 30 m × 0.25 mm; 40°C (2 min) → 280°C @ 10°C/min0.1 ppm
HPLC-UVC18 column, 60% acetonitrile/40% water, 1.0 mL/min, λ = 254 nm0.05 µg/mL
SPE (XAD-7)100 mg sorbent, 0.5 L air sampled @ 0.2 L/min; elution with acetone90% recovery

Table 2. Key Toxicity Endpoints for Glycidyl Ether Analogs

CompoundCarcinogenicity (IARC)Key In Vivo FindingsMechanistic Evidence
Phenyl glycidyl etherGroup 2BNasal carcinomas in rats (73.5 mg/m³, 3 mo)DNA alkylation, glutathione depletion
1-Butyl glycidyl etherGroup 2BHepatocellular adenomas in miceEpoxide-protein adducts

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]oxirane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSZOOZWRMSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-05-7
Record name 2-[(4-Chlorophenoxy)methyl]oxirane
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Record name Propane, 1-(p-chlorophenoxy)-2,3-epoxy-
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Record name 4-chlorophenyl 2,3-epoxypropyl ether
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chlorophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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